molecular formula C11H15ClN2O B14263618 Butanamide, 4-chloro-N-(4,6-dimethyl-2-pyridinyl)- CAS No. 137685-53-1

Butanamide, 4-chloro-N-(4,6-dimethyl-2-pyridinyl)-

Cat. No.: B14263618
CAS No.: 137685-53-1
M. Wt: 226.70 g/mol
InChI Key: RSDGJSJLAUUDLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butanamide, 4-chloro-N-(4,6-dimethyl-2-pyridinyl)- is a chemical compound with a complex structure that includes a butanamide backbone, a chlorine atom, and a pyridinyl group with two methyl substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, 4-chloro-N-(4,6-dimethyl-2-pyridinyl)- typically involves the reaction of 4-chloroaniline with 4,6-dimethyl-2-pyridinecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

Butanamide, 4-chloro-N-(4,6-dimethyl-2-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like hydroxide ions (OH-) or amines can replace the chlorine.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Aqueous or alcoholic solutions of nucleophiles.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

Butanamide, 4-chloro-N-(4,6-dimethyl-2-pyridinyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Butanamide, 4-chloro-N-(4,6-dimethyl-2-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Butanamide, N-(4-chlorophenyl)-3-oxo-: Similar structure but lacks the pyridinyl group.

    4-Chloro-N,N-dimethylbutanamide: Similar but with different substituents on the nitrogen atom.

    Butanamide, N-(4-chloro-2-methoxyphenyl)-: Similar but with a methoxy group instead of the pyridinyl group.

Uniqueness

Butanamide, 4-chloro-N-(4,6-dimethyl-2-pyridinyl)- is unique due to the presence of the 4,6-dimethyl-2-pyridinyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

CAS No.

137685-53-1

Molecular Formula

C11H15ClN2O

Molecular Weight

226.70 g/mol

IUPAC Name

4-chloro-N-(4,6-dimethylpyridin-2-yl)butanamide

InChI

InChI=1S/C11H15ClN2O/c1-8-6-9(2)13-10(7-8)14-11(15)4-3-5-12/h6-7H,3-5H2,1-2H3,(H,13,14,15)

InChI Key

RSDGJSJLAUUDLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)CCCCl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.